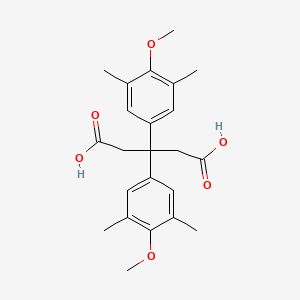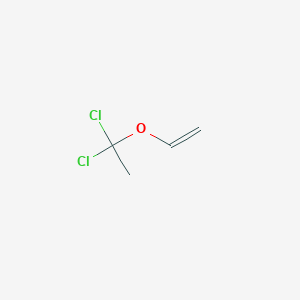
N-Butyl-N'-cyclopropylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-cyclopropylthiourea is an organic compound with the molecular formula C8H16N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl and cyclopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
N-Butyl-N’-cyclopropylthiourea can be synthesized through the reaction of cyclopropylamine with butyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:
Cyclopropylamine+Butyl isothiocyanate→N-Butyl-N’-cyclopropylthiourea
Industrial Production Methods
Industrial production of N-Butyl-N’-cyclopropylthiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N-Butyl-N’-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The butyl or cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
科学的研究の応用
N-Butyl-N’-cyclopropylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
N-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Butyl-N’-methylthiourea: Contains a methyl group instead of a cyclopropyl group.
N-Cyclopropyl-N’-phenylthiourea: Combines cyclopropyl and phenyl groups.
Uniqueness
N-Butyl-N’-cyclopropylthiourea is unique due to the presence of both butyl and cyclopropyl groups, which confer distinct chemical and physical properties
特性
| 139299-36-8 | |
分子式 |
C8H16N2S |
分子量 |
172.29 g/mol |
IUPAC名 |
1-butyl-3-cyclopropylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-9-8(11)10-7-4-5-7/h7H,2-6H2,1H3,(H2,9,10,11) |
InChIキー |
BJBLXHMBPLOAAG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/no-structure.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)


![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
